(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine
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Overview
Description
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2,2-diethoxyethanamine is a chemical compound with the molecular formula C14H19NO4 It is characterized by the presence of a benzodioxole ring and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2,2-diethoxyethanamine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,2-diethoxyethanamine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2,2-diethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2,2-diethoxyethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2,2-diethoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carbaldehyde: A precursor in the synthesis of N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2,2-diethoxyethanamine.
2,2-Diethoxyethanamine: Another precursor used in the synthesis.
1,3-Benzodioxole derivatives:
Uniqueness
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2,2-diethoxyethanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61190-09-8 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine |
InChI |
InChI=1S/C14H19NO4/c1-3-16-14(17-4-2)9-15-8-11-5-6-12-13(7-11)19-10-18-12/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI Key |
OTWYEBSFSADLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN=CC1=CC2=C(C=C1)OCO2)OCC |
Origin of Product |
United States |
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